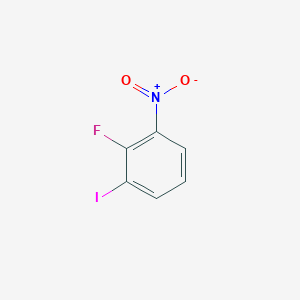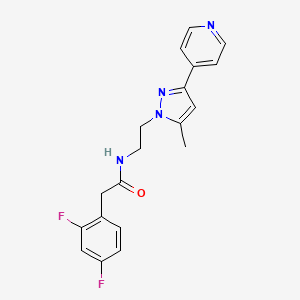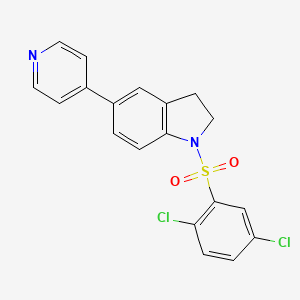
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, and a pyridinyl group attached to an indoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the indoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles replace one of the chlorine atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular pathways.
作用机制
The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline: Similar structure but with different chlorine substitution pattern.
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-3-yl)indoline: Similar structure but with pyridinyl group at a different position.
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)benzene: Similar structure but with a benzene ring instead of an indoline core.
Uniqueness
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is unique due to its specific combination of functional groups and their positions on the indoline core
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-16-2-3-17(21)19(12-16)26(24,25)23-10-7-15-11-14(1-4-18(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLURDIVFWPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
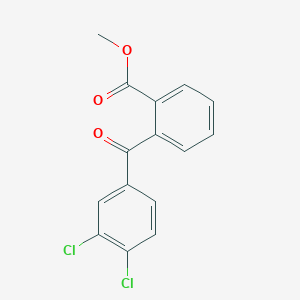
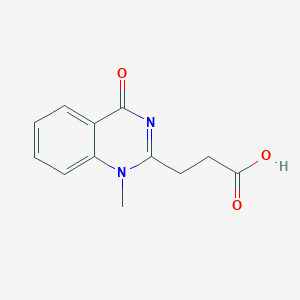
![2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2521460.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2521463.png)
![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)
![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)
![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2521468.png)
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)
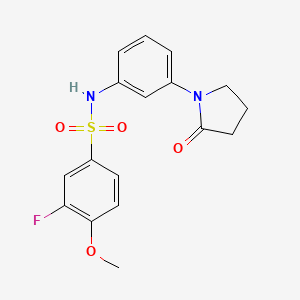
![3-cyclohexyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
